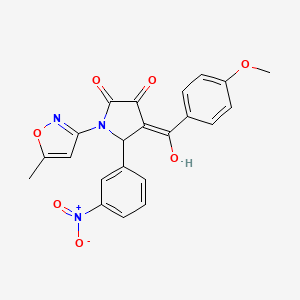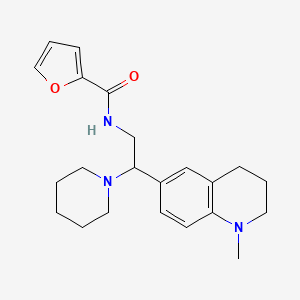
3-(3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one represents a class of quinazolinone derivatives. This compound is noted for its diverse biological and pharmacological activities, often acting as a potent inhibitor or activator in various biochemical pathways. Its structure combines quinazolinone and pyrrolidine moieties, providing a foundation for its unique chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves a multistep process that includes the formation of intermediate compounds. Commonly, the chloropyridinyl component is introduced through nucleophilic substitution reactions. Pyrrolidine and quinazolinone frameworks are subsequently coupled under controlled conditions.
Industrial Production Methods: While specific industrial methods may vary, large-scale production often relies on optimizing each synthetic step for higher yield and purity. This involves using catalysts and employing robust purification techniques like recrystallization or chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation
: The compound may undergo oxidative transformations, especially at positions susceptible to electron withdrawal or donation.
Reduction
: Specific functional groups within the compound can be selectively reduced under suitable conditions.
Substitution
: Aromatic and aliphatic substitution reactions can modify the quinazolinone or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation
: Potassium permanganate or chromium trioxide in acidic medium.
Reduction
: Hydrogen gas over palladium or lithium aluminum hydride.
Substitution
: Halogenating agents like phosphorus pentachloride for introducing halogen atoms.
Major Products: The reactions can lead to various modified derivatives, each potentially exhibiting distinct biological activities or chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
: Used as a building block for complex molecule synthesis.
Biology
: Serves as a probe or ligand in studying biological pathways.
Medicine
: Investigated for its therapeutic potential in treating diseases.
Industry
: Utilized in creating specialized materials or as a catalyst in chemical reactions.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the activation or inhibition of certain biochemical pathways. For instance, it may bind to the active site of an enzyme, altering its activity and thus influencing the metabolic processes within cells.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one include other quinazolinone derivatives and pyrrolidine-containing molecules. The key difference often lies in the substituents attached to the core structures, which can significantly alter their biological activity and chemical behavior. Some similar compounds include:
4-Aminoquinazolin-2(1H)-one
3-(4-(3-chloropyridin-4-yl)piperazin-1-yl)quinazolin-4(3H)-one
3-(3-(3-(4-fluorophenoxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
Eigenschaften
IUPAC Name |
3-[3-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c21-16-11-22-8-5-18(16)28-14-6-9-24(12-14)19(26)7-10-25-13-23-17-4-2-1-3-15(17)20(25)27/h1-5,8,11,13-14H,6-7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYNLUCXTPKKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-((Z)-2-(cinnamoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2639346.png)
![N-((1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B2639348.png)





![4,5,12-Triazatricyclo[6.3.1.02,6]dodeca-2(6),3-diene;dihydrochloride](/img/structure/B2639356.png)


![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2639362.png)
